N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 6-acetyl-1,3-benzodioxole and 3,5-dimethyl-4-nitro-1H-pyrazole. The key steps in the synthesis may involve:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with acetic anhydride.
Pyrazole Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with diketones.
Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole derivatives with a benzamide moiety under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetyl-1,3-benzodioxol-5-yl)-4-(dimethylamino)benzamide
- N-(6-acetyl-1,3-benzodioxol-5-yl)-4-ethoxybenzamide
Uniqueness
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both a benzodioxole and a pyrazole ring in its structure. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20N4O6 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O6/c1-12-21(26(29)30)13(2)25(24-12)10-15-6-4-5-7-16(15)22(28)23-18-9-20-19(31-11-32-20)8-17(18)14(3)27/h4-9H,10-11H2,1-3H3,(H,23,28) |
InChI Key |
YNQZQLFPPNWIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3C(=O)C)OCO4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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